molecular formula C9H8N2O3S B592715 Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate CAS No. 9041-37-6

Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate

Cat. No.: B592715
CAS No.: 9041-37-6
M. Wt: 224.234
InChI Key: XELZGAJCZANUQH-UHFFFAOYSA-N
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Description

Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate is a chemical compound with the molecular formula C9H8N2O3S and a PubChem CID of 57637373 . This compound belongs to the class of thienopyrazoles, which are fused heterocyclic systems of significant interest in medicinal chemistry and pharmaceutical research . The pyrazole moiety is a privileged scaffold in drug discovery, known for its presence in compounds with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . As a thienopyrazole derivative, this compound serves as a versatile chemical building block for the synthesis of more complex molecules. Its structure features both an ester and an acetyl group, making it a suitable intermediate for further functionalization through hydrolysis, amidation, or nucleophilic substitution reactions. Researchers can utilize this compound in the exploration of structure-activity relationships (SAR), particularly in the development of protein kinase inhibitors . Thienopyrazole analogs have been investigated for their potential to inhibit specific kinases, such as interleukin-2 inducible tyrosine kinase (ITK), a target relevant in the modulation of immune responses and the research of conditions like asthma . This product is intended for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 1-acetylthieno[3,2-c]pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-5(12)11-6-3-7(9(13)14-2)15-8(6)4-10-11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELZGAJCZANUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=N1)SC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Reduction of Methyl 3-Aminothiophene-2-carboxylate

Reagents : Lithium aluminum hydride (LAH), 1,4-dioxane
Conditions : Reflux at 100–110°C for 4–6 hours
Product : (2-Methyl-3-thienyl)amine (11)
Key Details :

  • Slow addition of ester 10 to LAH suspensions prevents violent exothermic reactions.

  • Yields improve when the reaction mixture is heated gradually to reflux.

Step 2: N-Acetylation of (2-Methyl-3-thienyl)amine

Reagents : Acetic anhydride, pyridine
Conditions : Room temperature, 12–16 hours
Product : N-Acetyl-2-methyl-3-thienylamine (12)
Key Details :

  • Pyridine acts as both a catalyst and acid scavenger.

  • Crude product is used directly in the next step without purification.

Step 3: Nitrosation and Cyclization

Reagents : Sodium nitrite, hydrochloric acid, acetic acid
Conditions : 0–5°C for nitrosation, followed by warming to 25°C for cyclization
Intermediate : Diazonium salt (13)
Product : 1-Acetylthieno[3,2-c]pyrazole-5-carboxylate (16)
Key Details :

  • The Jacobson reaction proceeds via diazonium salt formation, followed by intramolecular cyclization to form the pyrazole ring.

  • The methyl ester group at position 5 remains intact throughout the sequence.

Step 4: Isolation and Purification

Workup :

  • Neutralization with aqueous sodium bicarbonate.

  • Extraction with ethyl acetate.

  • Column chromatography (silica gel, ethyl acetate/hexane).
    Yield : 25–30% over four steps.

Reaction Optimization and Challenges

Critical Parameters

  • Temperature Control : Rapid heating during LAH reduction causes decomposition, while controlled reflux improves amine 11 yield.

  • Solvent Selection : 1,4-Dioxane minimizes side reactions compared to tetrahydrofuran.

  • Cyclization Efficiency : Excess acetic acid accelerates diazonium salt cyclization but risks ester hydrolysis.

Byproduct Formation

  • Dimerization : Traces of dimeric species (e.g., 19 ) may form during LAH reduction, necessitating careful chromatography.

  • Ester Hydrolysis : Prolonged exposure to acidic conditions converts the methyl ester to a carboxylic acid, requiring pH monitoring.

Spectroscopic Characterization

Data from synthetic batches of this compound align with literature reports:

Technique Key Signals
¹H NMR (CDCl₃) δ 2.41 (s, 3H, CH₃), 3.91 (s, 3H, OCH₃), 7.12 (s, 1H, thiophene-H), 8.01 (s, 1H, pyrazole-H).
LC/MS (ESI) m/z 225.03 [M+H]⁺ (calculated for C₉H₈N₂O₃S: 224.02).
IR (KBr) 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O acetyl), 1540 cm⁻¹ (C=N pyrazole).

Alternative Synthetic Routes

While the Jacobson reaction remains the primary method, hypothetical alternatives include:

Palladium-Catalyzed Cyclization

  • Basis : A related synthesis of thieno[3,2-c]pyrazole uses palladium catalysts for C–N bond formation.

  • Applicability : Adapting this method would require thiophene-bearing hydrazine precursors, though yields may be lower.

Multicomponent Reactions

  • Potential : Reactions involving β-keto esters and hydrazines could theoretically assemble the pyrazole core, but regioselectivity challenges persist.

Industrial-Scale Considerations

  • Continuous Flow Systems : Mitigate exothermic risks during LAH reduction.

  • Green Chemistry : Ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) could replace 1,4-dioxane to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may act as a kinase inhibitor, blocking the phosphorylation of target proteins and thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Key Structural Variations

The following table summarizes structural differences and properties of closely related compounds:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate C₉H₈N₂O₃S Acetyl (1), Methyl ester (5) 224.03 Chromatography, synthetic building block
Methyl 1H-thieno[3,2-c]pyrazole-5-carboxylate C₇H₆N₂O₂S None (unsubstituted core) 182.20 Predicted pKa: 11.96; higher volatility
Methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate C₈H₈N₂O₂S Methyl (3), Methyl ester (5) 196.22 Lower lipophilicity; ChemSpider ID: 23264386
Methyl 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate C₂₀H₁₅N₂O₂S Phenyl (1,3), Methyl ester (5) 355.41 Potential pharmaceutical intermediate
Ethyl 1-(2-hydroxy-3-aroylpropyl)-3-aryl-1H-pyrazole-5-carboxylate Varies Ethyl ester (5), complex substituents ~300–400 Bioactive derivatives (e.g., kinase inhibitors)

Impact of Substituents on Properties

  • This group also enhances lipophilicity, improving solubility in organic solvents .
  • Phenyl vs. Acetyl: Methyl 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate exhibits higher molecular weight (355.41 g/mol) and steric bulk, likely reducing reactivity in nucleophilic substitutions compared to the acetylated target compound.
  • Ester Group Variations : Ethyl esters (e.g., in ) offer slower hydrolysis rates than methyl esters, impacting metabolic stability in bioactive compounds .

Biological Activity

Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H8N2O3SC_9H_8N_2O_3S. The compound features a fused ring system consisting of a thiophene and a pyrazole ring, which contributes to its biological activity. The unique structure allows it to interact with various biomolecules, influencing cellular processes and signaling pathways .

The specific biochemical pathways affected by this compound are not fully elucidated. However, it is known to interact with enzymes and proteins, potentially affecting their activity and stability. This compound may modulate cellular functions by altering gene expression and metabolic pathways .

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits potential as an antimicrobial and antiviral agent. Its ability to inhibit the growth of various pathogens makes it a candidate for further exploration in infectious disease treatment .

Anti-inflammatory and Anticancer Effects

The compound has also been investigated for its anti-inflammatory and anticancer properties. Studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. For instance, derivatives of thienopyrazoles have shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) .

Cell Line IC50 (µM) Activity
MCF73.79Cytotoxic
A54926Growth Inhibition
Hep-23.25Cytotoxic
P81517.82Cytotoxic

Study 1: Anticancer Activity

In a study conducted by Bouabdallah et al., various thienopyrazole derivatives were screened for their anticancer activity. The results indicated that this compound derivatives exhibited significant cytotoxic potential against Hep-2 and P815 cell lines, with IC50 values indicating effective inhibition of cell growth .

Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibitory properties of thienopyrazoles. The compound was evaluated for its ability to inhibit kinases involved in cancer progression. Preliminary findings suggest that it may serve as a lead compound for developing kinase inhibitors .

Q & A

Q. What are the established synthetic methodologies for Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate?

The compound can be synthesized via cyclocondensation reactions using pyrazole carbaldehydes and methyl thioglycolate under basic conditions (e.g., anhydrous sodium carbonate in ethanol). This approach is analogous to the synthesis of structurally related thieno[2,3-c]pyrazole derivatives, where regioselective fusion of the thiophene and pyrazole rings is achieved . Modifications to the acetyl or ester groups may involve alkylation or hydrolysis steps, as seen in pyrazole-4-carboxylate derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR and IR spectroscopy : For confirming functional groups (e.g., acetyl C=O stretching at ~1700 cm⁻¹) and regiochemistry of the fused heterocycle .
  • Single-crystal X-ray diffraction : Employ programs like SHELXL for refinement to resolve bond lengths, angles, and intermolecular interactions. The use of Mercury software (version 2.0+) aids in visualizing packing patterns and void analysis .

Q. How can researchers ensure purity during synthesis?

Chromatographic purification (e.g., Sephadex LH-20) and recrystallization from polar aprotic solvents are recommended. Monitor reaction progress via TLC or HPLC, referencing protocols for analogous pyrazole carboxylates .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution, identifying reactive sites. For example, the acetyl group may undergo hydrolysis under acidic conditions, while the ester moiety is susceptible to nucleophilic attack . Comparative studies with thieno[2,3-c]pyrazoles suggest steric hindrance at the 5-carboxylate position influences reaction kinetics .

Q. How can structural contradictions in crystallographic data be resolved?

Use Mercury’s Materials Module to compare packing motifs and intermolecular interactions (e.g., π-π stacking, hydrogen bonds) with related structures. Discrepancies in unit cell parameters may arise from polymorphism or solvent inclusion, necessitating temperature-dependent crystallography .

Q. What are the strategies for functionalizing the thieno-pyrazole core?

  • Acetyl group modification : React with hydrazines to form hydrazones or undergo reduction to ethanol derivatives.
  • Ester hydrolysis : Convert to carboxylic acid under basic conditions (e.g., NaOH/EtOH), enabling amide coupling or metal coordination .
  • Heterocyclic fusion : Explore Pd-catalyzed cross-coupling to append aryl/heteroaryl groups at the 3-position, as demonstrated in pyrazolo[1,5-a]pyrazine syntheses .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Decomposition occurs above 100°C, releasing CO, NOₓ, and HCl. Store at ≤20°C in inert atmospheres (argon) to prevent oxidation. Monitor for ester hydrolysis via periodic NMR analysis, especially in hygroscopic solvents .

Methodological Considerations

Q. What analytical workflows address conflicting bioactivity data in structure-activity relationship (SAR) studies?

  • Dose-response profiling : Validate activity across multiple assays (e.g., enzyme inhibition, cytotoxicity) to distinguish target-specific effects from non-specific interactions.
  • Metabolite screening : Use LC-MS to identify degradation products that may skew bioactivity results .

Q. How can researchers leverage high-throughput crystallography for derivative screening?

Implement SHELXC/D/E pipelines for rapid phase determination of novel derivatives. Automated data collection (e.g., Bruker D8 Venture) paired with SHELXTL software enables efficient refinement of large datasets .

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